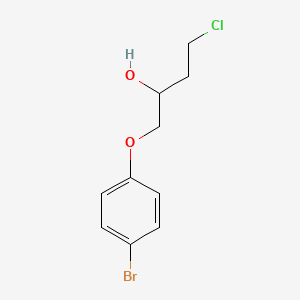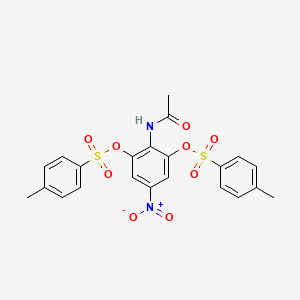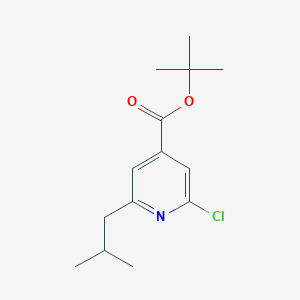
2-Chloro-6-isobutylisonicotinic acid tert-butyl ester
Vue d'ensemble
Description
2-Chloro-6-isobutylisonicotinic acid tert-butyl ester is an organic compound that belongs to the class of isonicotinic acid derivatives. This compound is characterized by the presence of a chloro group, an isobutyl group, and a tert.-butyl ester functional group attached to the isonicotinic acid core. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-isobutylisonicotinic acid tert-butyl ester can be achieved through the Steglich esterification method. This method involves the reaction of 2-chloro-6-isobutylisonicotinic acid with tert.-butyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and results in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert.-butoxycarbonyl group into various organic compounds, making the process more versatile and efficient .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-isobutylisonicotinic acid tert-butyl ester undergoes several types of chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Transesterification: Exchange of ester groups between molecules.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Esterification: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are commonly used as catalysts.
Transesterification and Aminolysis: Phosphorus trichloride (PCl3) is used to mediate these reactions, converting the ester into an acid chloride intermediate, which then reacts with alcohols or amines.
Major Products Formed
Esterification: Formation of tert.-butyl esters.
Transesterification: Formation of new esters.
Aminolysis: Formation of amides.
Applications De Recherche Scientifique
2-Chloro-6-isobutylisonicotinic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group in carbohydrate chemistry.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of functional materials and agricultural chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-isobutylisonicotinic acid tert-butyl ester involves the formation of reactive intermediates, such as acid chlorides, which then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloroisonicotinic acid tert.-butyl ester
- 6-Isobutylisonicotinic acid tert.-butyl ester
- 2-Chloro-6-methylisonicotinic acid tert.-butyl ester
Uniqueness
2-Chloro-6-isobutylisonicotinic acid tert-butyl ester is unique due to the presence of both chloro and isobutyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and various industrial applications.
Propriétés
Formule moléculaire |
C14H20ClNO2 |
|---|---|
Poids moléculaire |
269.77 g/mol |
Nom IUPAC |
tert-butyl 2-chloro-6-(2-methylpropyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H20ClNO2/c1-9(2)6-11-7-10(8-12(15)16-11)13(17)18-14(3,4)5/h7-9H,6H2,1-5H3 |
Clé InChI |
PQDXIUNKKKDQLY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC(=CC(=C1)C(=O)OC(C)(C)C)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
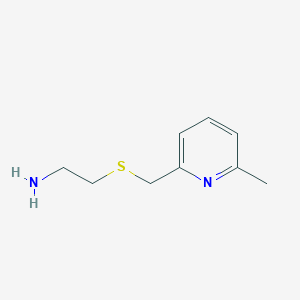
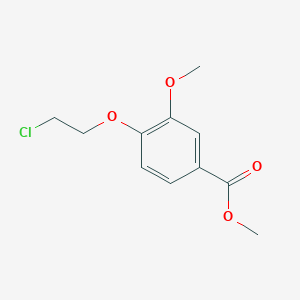
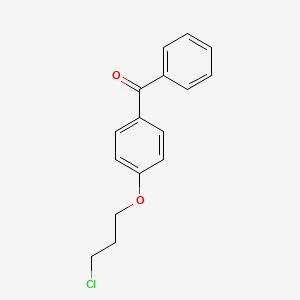
![(1R,4R)-5-Methyl-2-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8336928.png)
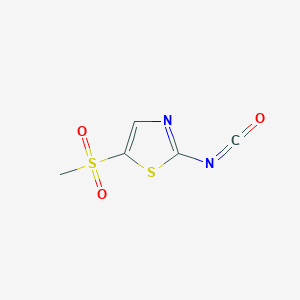
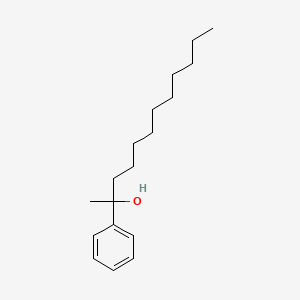
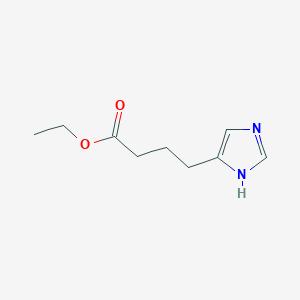
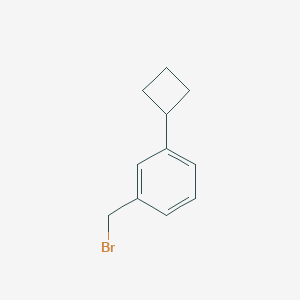
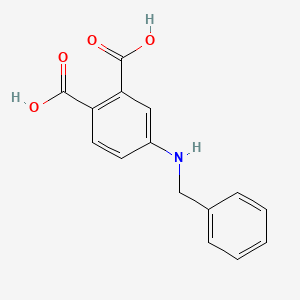
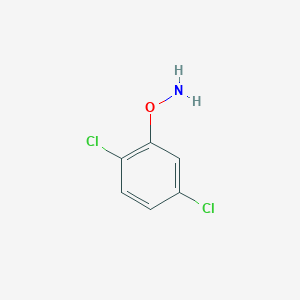
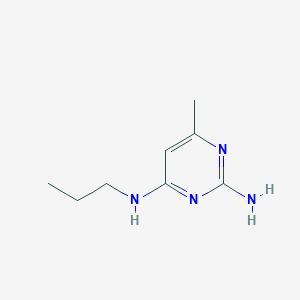
![2-[4-(Methoxycarbonyl)oxan-4-yl]aceticacid](/img/structure/B8336991.png)
